molecular formula C29H28N4O4 B2518550 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941989-77-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No. B2518550
CAS RN: 941989-77-1
M. Wt: 496.567
InChI Key: MAIYXCHUOVCJOC-UHFFFAOYSA-N
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Description

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a chemical entity that appears to be structurally related to a class of compounds that exhibit biological activity. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from structurally similar compounds. For instance, the bis[N-benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate compound features a quinoline ring, which is also present in the compound of interest . Quinoline derivatives are known for their diverse pharmacological properties, which may suggest potential biological activities for the compound .

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported, such as the N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, which were synthesized and evaluated for their positive inotropic activity . Although the exact synthesis method for the compound of interest is not provided, it can be inferred that similar synthetic routes may be employed, involving the formation of quinoline derivatives followed by the introduction of the piperazine moiety and subsequent modifications to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of related compounds, such as bis[N-benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate, reveals dihedral angles between the quinoline and benzene rings, which can influence the compound's intermolecular interactions and stability . These structural features are important as they can affect the binding affinity and overall biological activity of the compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives often include condensation reactions, as seen in the synthesis of an N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative . Such reactions are crucial for the formation of the core structure and the introduction of various functional groups that define the compound's chemical properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the presence of hydrogen bonds in the crystal packing of bis[N-benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate suggests that the compound of interest may also exhibit hydrogen bonding, which can affect its solubility, melting point, and overall stability .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Inotropic Activity

Research on similar compounds includes the synthesis and evaluation of their biological activities. For example, the synthesis of derivatives with positive inotropic activity, enhancing heart muscle contractility, has been explored. This indicates the potential of structurally related compounds in cardiovascular research (Chunbo Zhang et al., 2008).

Antimalarial and Antiviral Properties

Derivatives have been investigated for their antimalarial activity, including studies on sulfonamide derivatives showing significant in vitro antimalarial activity. This suggests applications in developing antimalarial and potentially antiviral agents (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for anticonvulsant activities. This highlights the relevance of related compounds in neurological disorder treatments (R. Nath et al., 2021).

Chemical Synthesis and Material Science

Catalysis and Chemical Synthesis

The preparation of catalysts for ketone reduction using derivatives points to the importance of such compounds in synthetic chemistry and catalysis (S. Facchetti et al., 2016).

Luminescent Properties

The study of aryl amide type ligands and their lanthanide complexes, focusing on luminescent properties, demonstrates the utility of related compounds in developing luminescent materials for potential applications in lighting and displays (Wei-Na Wu et al., 2006).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4/c34-28(30-18-21-9-11-24-26(17-21)37-20-36-24)19-35-25-8-4-5-22-10-12-27(31-29(22)25)33-15-13-32(14-16-33)23-6-2-1-3-7-23/h1-12,17H,13-16,18-20H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIYXCHUOVCJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC6=C(C=C5)OCO6)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

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